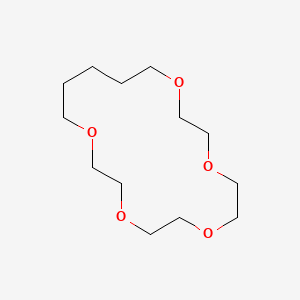
1,4,7,10,13-Pentaoxacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13-Pentaoxacyclooctadecane is a macrocyclic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. These compounds are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxacyclooctadecane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a base to form the cyclic ether. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10,13-Pentaoxacyclooctadecane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal cations such as potassium, sodium, and calcium.
Substitution Reactions: Can undergo nucleophilic substitution reactions where one of the ether oxygen atoms is replaced by another nucleophile.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Complexation: Metal salts such as potassium thiocyanate (KNCS) are commonly used.
Substitution: Nucleophiles like thiocyanate (SCN-) or halides (Cl-, Br-) in the presence of a base.
Oxidation/Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products of these reactions are typically the metal complexes or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,4,7,10,13-Pentaoxacyclooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate ions and molecules.
Industry: Utilized in the separation and purification of metal ions, as well as in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1,4,7,10,13-Pentaoxacyclooctadecane primarily involves its ability to form stable complexes with metal cations. The ether oxygen atoms in the ring structure coordinate with the metal ions, stabilizing them and facilitating their transport or separation. This complexation is driven by the electrostatic attraction between the positively charged metal ions and the lone pairs of electrons on the oxygen atoms.
Comparación Con Compuestos Similares
1,4,7,10,13-Pentaoxacyclooctadecane is unique among crown ethers due to its specific ring size and the number of ether oxygen atoms. Similar compounds include:
1,4,7,10,13-Pentaoxacyclopentadecane: A smaller ring with five ether oxygen atoms.
1,4,7,10,13-Pentaoxacyclohexadecane: A slightly larger ring with six ether oxygen atoms.
18-Crown-6: Another well-known crown ether with six ether oxygen atoms in an 18-membered ring.
These compounds share similar properties but differ in their ring size and the number of ether oxygen atoms, which can affect their complexation abilities and applications.
Propiedades
Número CAS |
53914-82-2 |
|---|---|
Fórmula molecular |
C13H26O5 |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
1,4,7,10,13-pentaoxacyclooctadecane |
InChI |
InChI=1S/C13H26O5/c1-2-4-14-6-8-16-10-12-18-13-11-17-9-7-15-5-3-1/h1-13H2 |
Clave InChI |
RDSFGYBJMBTKMN-UHFFFAOYSA-N |
SMILES canónico |
C1CCOCCOCCOCCOCCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















